(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid

N-Type Calcium Channel Blocker Pain Research Structure-Activity Relationship

The compound (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid is a synthetically defined, single-enantiomer cyclobutane derivative belonging to the oxycarbamoyl chemical class. Its core structure is disclosed in patent families, including US-8518934-B2, as a blocker of voltage-gated calcium channels, with a particular focus on the N-type channel (Cav2.2).

Molecular Formula C13H14N2O6
Molecular Weight 294.26 g/mol
Cat. No. B13240847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid
Molecular FormulaC13H14N2O6
Molecular Weight294.26 g/mol
Structural Identifiers
SMILESCNC(=O)OC1CC(C1)(C2=CC=CC=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H14N2O6/c1-14-12(18)21-8-6-13(7-8,11(16)17)9-4-2-3-5-10(9)15(19)20/h2-5,8H,6-7H2,1H3,(H,14,18)(H,16,17)
InChIKeyNEYNKENQSGNYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid: Procurement-Grade Overview for N-Type Calcium Channel Research


The compound (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid is a synthetically defined, single-enantiomer cyclobutane derivative belonging to the oxycarbamoyl chemical class. Its core structure is disclosed in patent families, including US-8518934-B2, as a blocker of voltage-gated calcium channels, with a particular focus on the N-type channel (Cav2.2) [1]. This class of compounds is primarily investigated for its potential in treating pain and other neurological disorders by modulating neurotransmitter release at presynaptic terminals [1]. The compound features a constrained cyclobutane core, a methylcarbamoyloxy group at the 3-position, and a 2-nitrophenyl substituent at the 1-carboxylic acid position, the combination of which dictates its specific pharmacological profile.

Compound class Single-enantiomer oxycarbamoyl cyclobutane
Research use N-type calcium channel (Cav2.2) pathway probe
Key attribute Defined (1S,3s) stereochemistry with ortho-nitrophenyl motif Constrained scaffold for conformational control studies

Why (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid Cannot Be Replaced by Other In-Class Oxycarbamoyl Analogs


Within the oxycarbamoyl compound class, direct substitution is not feasible due to the critical role of the 2-nitrophenyl substituent on the cyclobutane ring. The position of the nitro group (ortho vs. meta or para) on the phenyl ring imposes a unique electronic and steric environment that directly influences the molecule's binding conformation at the N-type calcium channel. This structural specificity is documented to modulate both N-type channel inhibitory potency and selectivity over other voltage-gated calcium channels, such as the L-type, making the compound's exact stereochemistry and substitution pattern a non-interchangeable requirement for reproducible research outcomes [1], [2]. Therefore, a generic class reference is insufficient; a specific compound procurement is essential.

Your target
Ortho-nitrophenyl (1S,3s) enantiomer
Potential substitute
Para-nitrophenyl or meta-nitrophenyl isomer
Mismatch: Nitro position alters N-type/L-type selectivity profile; reported selectivity window may not transfer.
Your target
2-Nitrophenyl, electron-withdrawing substituent
Potential substitute
Alkyl-substituted analog (e.g., 3-methylphenyl)
Mismatch: Electron-donating group may shift inhibitory potency context significantly; pathway-response endpoints may differ.
Your target
Single (1S,3s) enantiomer
Potential substitute
Racemate or (1R,3r) diastereomer
Mismatch: Stereochemical-control context differs; enantiomer-attribution review requires defined single isomer.

Quantitative Differentiation of (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid: A Head-to-Head Evidence Assessment


N-Type Calcium Channel Inhibitory Potency: Ortho-Nitro vs. Para-Nitro Substitution

The target compound, featuring an ortho-nitrophenyl group, demonstrates a significant distinction in N-type calcium channel (Cav2.2) inhibitory potency when compared to its closest structural analog, the para-nitrophenyl derivative. The patent data indicates that the ortho-substitution pattern is a key structural determinant for achieving high N-type channel blocking activity. While exact IC50 values for this specific pair are not publicly disclosed in a single head-to-head assay, the class-level data from the foundational patent demonstrates that substitution at the 2-position of the phenyl ring is essential for a superior selectivity index over L-type calcium channels, a characteristic not observed for the 4-substituted analog [1]. This positions the 2-nitro compound as a more selective probe for N-type channel studies.

N-Type selectivity
Class-level inference
Ortho-nitro substitution linked to high N-type selectivity over L-type channels; para-nitro analog shows lower selectivity.
Selectivity profile may require ortho-nitrophenyl confirmation.
Based on patent SAR; single comparative IC50 not disclosed.
N-Type Calcium Channel Blocker Pain Research Structure-Activity Relationship

Electrophysiological Selectivity Window: 2-Nitrophenyl Cyclobutane vs. 3-Methylphenyl Analog

Comparison between the 2-nitrophenyl target compound and a representative non-nitrated analog, the 3-methylphenyl derivative, highlights the functional role of the electron-withdrawing nitro group. The presence of the nitro group in the ortho position is known to enhance binding affinity to the N-type channel through a combination of electrostatic and hydrogen-bonding interactions, a mechanism not available to the electron-donating methyl-substituted analog. The patent's exemplary compounds repeatedly show that phenyl ring substitution with an electron-withdrawing group at the 2-position yields compounds with IC50 values in the sub-micromolar range for N-type channel inhibition, whereas simple alkyl substitutions lead to a substantial loss of activity, often shifting potency to the micromolar range [1].

Potency context
Class-level inference
Approximately >10-fold difference in N-type inhibitory potency context vs. non-nitrated alkyl analog.
Assay-response context supports electron-withdrawing group for higher affinity.
Class-level SAR at 1 µM test concentration.
Ion Channel Pharmacology Cav2.2 Selectivity Neuropathic Pain Models

Stereochemical Integrity and Defined Spatial Orientation: (1S,3s) Configuration vs. Diastereomeric Mixtures

The precise (1S,3s) stereochemistry of the target compound provides a unique, conformationally constrained architecture that is not replicated by its other diastereomers or racemic mixtures. The 's' designation for the 3-position substituent indicates a specific spatial relationship with the 1-carboxylic acid group. This defined stereochemistry is critical for the molecule's ability to adopt the bioactive conformation within the N-type calcium channel binding site. The patent explicitly claims the individual stereoisomers of the oxycarbamoyl compounds, underscoring the functional significance of chirality [1]. A racemic mixture or a different diastereomer would present a different spatial arrangement of pharmacophoric elements, leading to altered or diminished channel blocking activity.

Stereochemical control
Reported comparison
(1S,3s) single enantiomer shows high N-type channel blocking activity; diastereomeric mixtures alter target binding.
Enantiomer-attribution review supports single-isomer procurement.
Standard diastereomer activity difference context.
Stereochemistry medicinal chemistry Conformational Constraint

Validated Application Scenarios for (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid in Scientific Procurement


Development of Subtype-Selective N-Type Calcium Channel Probes for Pain Research

Based on its ortho-nitrophenyl substitution, the compound is an ideal candidate for use as a selective pharmacological probe in mechanistic studies of neuropathic and inflammatory pain. Its inferred selectivity over L-type calcium channels, a key differentiator established in the patent literature [1], makes it suitable for ex vivo electrophysiology experiments in dorsal root ganglion (DRG) neurons where discrimination between N- and L-type channel contributions to neurotransmitter release is crucial. This application avoids the confounding cardiovascular effects associated with non-selective calcium channel blockers.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Optimization

The compound serves as a critical starting point for SAR studies aimed at improving metabolic stability or oral bioavailability while preserving N-type channel potency and selectivity. The defined (1S,3s) stereochemistry provides a rigid scaffold for systematic modification, enabling medicinal chemists to explore the chemical space around the cyclobutane core and the 2-nitrophenyl moiety with confidence that the observed biological activity is stereospecific [1]. This is a foundational requirement for any lead optimization campaign.

Reference Standard for Investigating Ortho-Nitro Pharmacophore Contributions

For computational chemists and structural biologists, the compound is an essential reference standard. Its unique ortho-nitro geometry allows for the study of specific intramolecular interactions, such as hydrogen bonding between the nitro group and the carbamic acid, which can influence the overall molecular conformation and binding pose. This level of structural detail is critical for generating accurate pharmacophore models for Cav2.2 channel blockers and cannot be achieved with the para-nitro or meta-nitro isomers, which exhibit fundamentally different electronic and conformational properties [1].

Application
Selection Property
Validation Focus
Pain pathway research
N-type/L-type selectivity review
Channel subtype discrimination in DRG neuron models
Medicinal chemistry SAR
Rigid (1S,3s) scaffold for systematic modification
Stereospecific activity in lead optimization campaigns
Pharmacophore modeling
Unique ortho-nitro geometry reference
Intramolecular interaction and binding-pose validation
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